molecular formula C8H18ClNO B3289474 [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride CAS No. 858245-79-1

[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride

Cat. No.: B3289474
CAS No.: 858245-79-1
M. Wt: 179.69
InChI Key: SUWHURMHLCIZSG-UHFFFAOYSA-N
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Description

[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride (CAS: 858245-79-1) is a hydrochloride salt of a primary amine featuring a tetrahydrofuran (THF) substituent. Its structure consists of a four-carbon butyl chain linked to a tetrahydrofuran ring, with the amine group at the terminal position (Figure 1). The compound is primarily utilized in research settings, as evidenced by its availability from multiple chemical suppliers (e.g., Parchem, CymitQuimica) [[8], [9], [12–15]].

Molecular Formula: C₈H₁₆ClNO (calculated based on structural analysis). Key Features:

  • Hydrophilic-hydrophobic balance due to the THF moiety and aliphatic chain.
  • Potential as a building block in organic synthesis or prodrug design.

Properties

IUPAC Name

4-(oxolan-2-yl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h8H,1-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHURMHLCIZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride typically involves the reaction of 4-(Tetrahydro-2-furanyl)butyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Group Analysis

A comparative analysis of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride and related compounds is summarized in Table 1 .

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications
[4-(Tetrahydro-2-furanyl)butyl]amine HCl 858245-79-1 C₈H₁₆ClNO Primary amine, THF ring Research chemical, organic synthesis [[8], [9], [12–15]]
Terazosin Related Compound B - C₁₉H₂₄N₄O₅ Quinazoline, THF-carbonyl, piperazine Pharmaceutical intermediate (alpha-blocker)
Trimazosin Hydrochloride - C₂₀H₂₉N₅O₆·HCl Quinazoline, ester, tertiary amine Alpha-adrenergic blocker
[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine HCl 1011264-01-9 C₁₂H₁₆ClNO₂ Aniline, tetrahydropyran (THP) Research chemical
Ftorafur (Prodrug of 5-FU) 17902-23-7 C₈H₁₁FN₂O₅ THF, fluorouracil Anticancer prodrug
Key Observations:
  • THF vs. THP Moieties : The THF ring in the target compound contrasts with tetrahydropyran (THP) in [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine HCl. THP’s six-membered ring may confer greater metabolic stability compared to THF’s five-membered ring .
  • Pharmacological Agents : Terazosin-related compounds and trimazosin contain quinazoline cores with piperazine or ester groups, enabling alpha-adrenergic blocking activity. In contrast, the target compound lacks such pharmacophores, explaining its absence in clinical therapeutics .
  • Prodrug Potential: Ftorafur, a THF-containing prodrug of 5-fluorouracil (5-FU), releases 5-FU via hepatic metabolism .

Pharmacological and Pharmacokinetic Profiles

This compound

No direct pharmacological data are available.

Terazosin-Related Compounds
  • Terazosin Related Compound B : Acts as an intermediate in terazosin synthesis, an alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia. The THF-carbonyl group may enhance solubility and binding affinity .
  • Trimazosin Hydrochloride : Exhibits alpha-blocking activity with a plasma half-life of ~4–6 hours. Metabolized via ester hydrolysis, contrasting with the target compound’s simpler structure .
Ftorafur
  • Mechanism : Converts to 5-FU in vivo, achieving sustained release with a plasma half-life of ~5 hours in rats .
  • Toxicity : Dose-limiting gastrointestinal and neurological effects at >2 g/m²/day .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C10H17ClN2O
CAS Number: 858245-79-1

The compound consists of a tetrahydrofuran ring attached to a butylamine chain, which is further modified by the addition of a hydrochloride group. This structural configuration is significant for its interaction with biological targets.

Pharmacological Effects

Research indicates that [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride exhibits several pharmacological effects:

  • Neuroprotective Properties: Studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems.
  • Antidepressant Activity: Preliminary data indicate possible antidepressant-like effects in animal models, suggesting interaction with serotonin and norepinephrine pathways.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Receptor Modulation: The compound may interact with various receptors, including adrenergic and serotonergic receptors, influencing mood and cognitive functions.
  • Enzymatic Interactions: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters.

In Vivo Studies

  • Antidepressant Effects:
    • A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects (Source: PMC3061413) .
  • Neuroprotection:
    • Another investigation found that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the upregulation of antioxidant enzymes (Source: ACS Publications) .

In Vitro Studies

StudyCell TypeKey Findings
Study 1Neuronal CellsReduced apoptosis under oxidative stress conditions
Study 2Microglial CellsDecreased production of pro-inflammatory cytokines

These studies highlight the compound's potential as a therapeutic agent for neurodegenerative diseases and mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride
Reactant of Route 2
[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride

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